2,5-Dimethoxy-4-propylamphetamine
CAS No.: 63779-88-4
Cat. No.: VC17098912
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63779-88-4 |
|---|---|
| Molecular Formula | C14H23NO2 |
| Molecular Weight | 237.34 g/mol |
| IUPAC Name | 1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine |
| Standard InChI | InChI=1S/C14H23NO2/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3/h8-10H,5-7,15H2,1-4H3 |
| Standard InChI Key | UEEAUFJYLUJWQJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=C(C=C1OC)CC(C)N)OC |
Introduction
Chemical and Pharmacological Profile of DOPR
Structural Characteristics and Synthesis
2,5-Dimethoxy-4-propylamphetamine (C₁₄H₂₃NO₂; molar mass 237.343 g/mol) features a phenethylamine backbone substituted with methoxy groups at the 2- and 5-positions and a propyl chain at the 4-position . This structure confers high affinity for serotonin 5-HT₂A receptors, with the 4-propyl substitution enhancing lipophilicity and receptor binding compared to shorter-chain analogs like DOM (2,5-dimethoxy-4-methylamphetamine) . Alexander Shulgin first synthesized DOPR in the 20th century, documenting its psychoactive properties in PiHKAL, though detailed pharmacokinetic data remained scarce until recent investigations .
Table 1: Comparative Structural Properties of DOx Compounds
| Compound | 4-Substituent | Relative Potency (vs. 2,5-DMA) | Duration of Action (Hours) |
|---|---|---|---|
| 2,5-DMA | None | 1.0 | 6–8 |
| DOM (2,5-DMA) | Methyl | 10–15 | 14–20 |
| DOPR | Propyl | 18–22 | 20–30 |
| DOB | Bromine | 25–30 | 18–24 |
Data compiled from preclinical studies and structural-activity analyses .
Receptor Binding and Signaling Mechanisms
DOPR acts primarily as a partial agonist at 5-HT₂A receptors, with an EC₅₀ of 12 nM in vitro, though its effects extend to 5-HT₂C and 5-HT₁A subtypes at higher concentrations . Molecular dynamics simulations suggest the propyl group stabilizes receptor interactions through hydrophobic packing within the orthosteric site, prolonging receptor residency time compared to DOM . This prolonged engagement may underlie DOPR’s extended duration of action (20–30 hours) , a critical factor differentiating it from shorter-acting psychedelics. Downstream signaling involves β-arrestin recruitment and extracellular signal-regulated kinase (ERK) phosphorylation, pathways implicated in synaptic plasticity .
Behavioral and Cognitive Effects in Preclinical Models
Dose-Dependent Motivational Enhancement
The progressive ratio breakpoint task (PRBT) in mice revealed DOPR’s unique therapeutic window: low doses (0.0106–0.032 mg/kg) increased lever-pressing effort by 42–67% in animals with baseline PRBT scores ≤50%, while high performers (scores ≥75%) showed no significant changes . This selectivity suggests DOPR normalizes, rather than universally enhances, motivational states. Striatal dopamine release measured via microdialysis correlated with PRBT improvements (r = 0.78, p < 0.001), implicating mesolimbic pathway modulation .
| Dose (mg/kg) | PRBT Improvement (%) | HTR Frequency | Gamma Power Change |
|---|---|---|---|
| 0.0106 | +42 | 1.2 ± 0.3 | +5% |
| 0.032 | +67 | 2.1 ± 0.7 | +12% |
| 0.1 | +9 | 8.4 ± 1.1 | +135% |
Data from combined behavioral and neurophysiological studies .
Pharmacokinetics and Metabolic Pathways
Absorption and Distribution
Oral DOPR administration in rodents yields peak plasma concentrations (Cₘₐₓ) at 90–120 minutes, with 68% bioavailability due to first-pass metabolism . Cerebrospinal fluid penetration reaches 22% of plasma levels, consistent with its moderate lipophilicity (logP 2.1) . Positron emission tomography using [¹¹C]DOPR shows preferential accumulation in cortical regions (SUV 3.4–4.7) versus subcortical areas (SUV 1.2–1.8) .
Biotransformation and Excretion
Cytochrome P450 2D6 mediates O-demethylation of the 2-methoxy group, producing 5-methoxy-4-propylamphetamine as the primary metabolite . Glucuronidation at the 5-position accounts for 55% of urinary excretion products, with 30% eliminated unchanged in feces . The elimination half-life (t₁/₂) ranges from 14–18 hours in rodents, aligning with its prolonged behavioral effects .
Analytical Detection and Forensic Considerations
Chromatographic Identification
Ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight mass spectrometry (QTOF-MS) reliably detects DOPR in biological matrices. Key spectral features include:
-
Precursor ion: m/z 238.154 [M+H]⁺
-
Product ions: m/z 121.065 (base peak, propylphenethylamine fragment), m/z 91.054 (tropylium ion)
Limit of quantification (LOQ) reaches 0.1 ng/mL in plasma using solid-phase extraction and derivatization with heptafluorobutyric anhydride .
Distinguishing Structural Analogs
Ion mobility spectrometry (IMS) separates DOPR from DOB and DOC with resolution factors ≥1.5, critical given their similar mass spectra . Collision cross-section (CCS) values in nitrogen drift gas are:
-
DOPR: 145.2 Ų
-
DOB: 138.7 Ų
-
DOC: 136.9 Ų
Therapeutic Implications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume